Lipophilicity Differential: 4-Biphenylyl Methyl Carbonate vs. Methyl Benzoate
4-Biphenylyl methyl carbonate exhibits a significantly higher lipophilicity compared to methyl benzoate, a common mono-aromatic ester analog. This difference, quantified by the calculated partition coefficient (logP), is a primary driver for its selection in syntheses targeting hydrophobic environments or when increased membrane permeability is desired .
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | 3.50 |
| Comparator Or Baseline | Methyl benzoate (logP ~ 2.1) |
| Quantified Difference | Target compound is ~1.4 logP units higher (approximately 25x more lipophilic) |
| Conditions | Computational prediction (standard method) |
Why This Matters
This substantial increase in lipophilicity directly influences the compound's solubility profile and its behavior in biphasic reaction systems, making it a superior choice for introducing a hydrophobic biphenyl tag.
